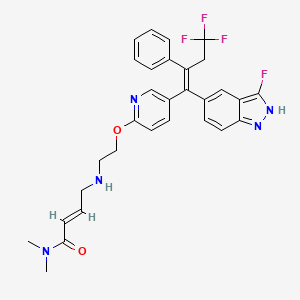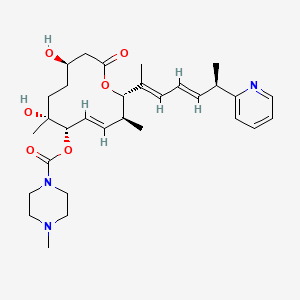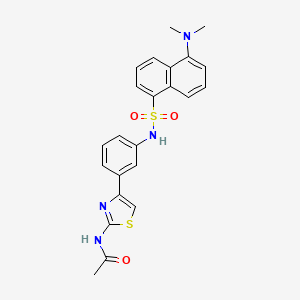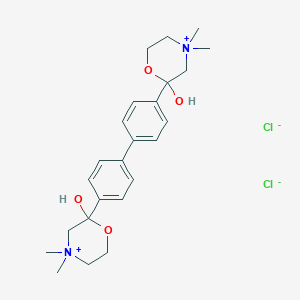
Dimaleato de HTMT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
HTMT dimaleate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving histamine receptors.
Biology: Employed in studies related to cellular signaling and receptor activation.
Medicine: Investigated for its potential therapeutic effects in conditions involving histamine receptors.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
HTMT dimaleate exerts its effects by acting as an agonist for histamine H1 and H2 receptors. It binds to these receptors and activates intracellular signaling pathways, leading to an increase in intracellular calcium ions and inositol trisphosphate. This activation results in various physiological responses, including modulation of immune cell activity and cellular proliferation .
Análisis Bioquímico
Biochemical Properties
HTMT dimaleate interacts with H1 and H2 receptors, which are proteins located on the cell membrane . The interaction between HTMT dimaleate and these receptors activates IP3/Ca2+ signaling, which is crucial for various cellular functions .
Cellular Effects
HTMT dimaleate influences cell function by activating IP3/Ca2+ signaling, which in turn induces the proliferation of small cholangiocytes . This impact on cell signaling pathways can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of HTMT dimaleate involves its binding to H1 and H2 receptors . This binding activates IP3/Ca2+ signaling, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that HTMT dimaleate is soluble in water and DMSO, suggesting it may have good stability in aqueous solutions .
Dosage Effects in Animal Models
A study has reported hepatotoxicity due to HTMT dimaleate in rabbit experimental models .
Metabolic Pathways
Given its role as a H1 and H2 receptor agonist, it likely interacts with enzymes and cofactors involved in histamine signaling .
Transport and Distribution
Given its solubility in water and DMSO, it is likely that it can be readily transported and distributed within cells .
Subcellular Localization
Given its role as a H1 and H2 receptor agonist, it is likely that it localizes to the cell membrane where these receptors are located .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of HTMT dimaleate involves the reaction of 6-[2-(4-imidazolyl)ethylamino]-N-(4-trifluoromethylphenyl)heptanecarboxamide with maleic acid. The reaction conditions typically include the use of organic solvents and controlled temperature to ensure the formation of the dimaleate salt .
Industrial Production Methods: Industrial production of HTMT dimaleate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product with a purity of ≥99% .
Análisis De Reacciones Químicas
Types of Reactions: HTMT dimaleate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Comparación Con Compuestos Similares
HTMT dimaleate is unique in its high potency and selectivity for histamine H1 and H2 receptors. Similar compounds include:
Histamine: The natural ligand for histamine receptors, but less potent than HTMT dimaleate.
Dimaprit: Another histamine receptor agonist, but with different receptor selectivity and potency.
Betahistine: A histamine analog used in the treatment of vertigo, with different pharmacological properties.
HTMT dimaleate stands out due to its significantly higher activity in H2-mediated effects and its ability to increase intracellular calcium ions and inositol trisphosphate through a unique binding site .
Propiedades
IUPAC Name |
(Z)-but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N4O.2C4H4O4/c1-14(24-11-10-17-12-23-13-25-17)4-2-3-5-18(27)26-16-8-6-15(7-9-16)19(20,21)22;2*5-3(6)1-2-4(7)8/h6-9,12-14,24H,2-5,10-11H2,1H3,(H,23,25)(H,26,27);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAOZWTYNWZSBY-SPIKMXEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC(=O)NC1=CC=C(C=C1)C(F)(F)F)NCCC2=CN=CN2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(NCCC1=CN=CN1)CCCCC(=O)NC2=CC=C(C=C2)C(F)(F)F.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33F3N4O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary mechanism of action of HTMT dimaleate?
A1: HTMT dimaleate functions as a selective agonist for the histamine H1 receptor (H1R). [, , , , , ] Upon binding to H1R on the surface of specific cell types like cholangiocytes, it triggers a cascade of intracellular events. This activation primarily leads to an increase in inositol trisphosphate (IP3) levels, which in turn elevates intracellular calcium ion (Ca2+) concentrations. [, ] This surge in Ca2+ levels activates calmodulin-dependent protein kinase (CaMK), particularly CaMK I, ultimately leading to the activation of cAMP response element binding protein (CREB). [] This signaling pathway plays a crucial role in regulating various cellular functions, including proliferation. []
Q2: How does HTMT dimaleate influence cholangiocyte growth?
A2: Research indicates that HTMT dimaleate specifically stimulates the proliferation of small cholangiocytes. [] This effect is directly linked to its H1R agonistic activity, as co-administration with the H1R antagonist terfenadine effectively blocks HTMT dimaleate-induced proliferation. [] This suggests that H1R activation and the subsequent IP3/Ca2+/CaMK I/CREB pathway are crucial for the growth regulation of small cholangiocytes. [] Interestingly, this proliferative effect seems specific to small cholangiocytes, as large cholangiocytes, while expressing H1R, do not exhibit increased growth upon HTMT dimaleate stimulation. [, ]
Q3: Beyond cholangiocytes, are there other cell types affected by HTMT dimaleate?
A3: Studies demonstrate that HTMT dimaleate can induce relaxation in guinea pig tracheal smooth muscle pre-contracted with histamine. [, ] This relaxation effect is attributed to its interaction with H1 receptors in the trachea and displays a non-competitive antagonism. [] This finding suggests potential applications of HTMT dimaleate in alleviating bronchoconstriction, particularly in cases of atopic asthma. []
Q4: What are the potential research applications of HTMT dimaleate?
A4: Given its specific mechanism of action, HTMT dimaleate serves as a crucial pharmacological tool in various research areas:
- Cholangiopathies: It helps investigate the role of H1R and its downstream signaling in the development and progression of cholangiopathies, particularly focusing on differential responses of small and large cholangiocytes. [, ]
- Respiratory Diseases: The compound aids in exploring the therapeutic potential of targeting H1R for bronchodilation, especially in conditions like asthma. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-3-[(2S,6R)-2,6-bis[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]propane-1,2-diol;hydrochloride](/img/structure/B607905.png)
![3-[2-[4-[2-[[4-[(3-Aminocarbonylphenyl)amino]-4-Oxidanylidene-Butanoyl]amino]ethyl]-1,2,3-Triazol-1-Yl]ethylsulfamoyl]benzoic Acid](/img/structure/B607907.png)
![Methyl 3-benzamido-5-(sec-butylamino)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B607908.png)
![(Z)-4-[4-[3-[4-[[(Z)-3-Carboxyprop-2-enoyl]amino]phenoxy]phenoxy]anilino]-4-oxobut-2-enoic acid](/img/structure/B607909.png)








![N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B607924.png)
